molecular formula C22H24FN3O B2954149 3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189994-25-9

3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2954149
CAS No.: 1189994-25-9
M. Wt: 365.452
InChI Key: HGJIFJZJITWNQV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H24FN3O and its molecular weight is 365.452. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has identified a series of new 2-phenylbenzothiazoles, based on the discovery of potent and selective in vitro antitumor properties of certain compounds, demonstrating exquisitely potent antiproliferative activity against specific cancer cell lines. These findings underscore the potential of similar compounds in cancer treatment, highlighting structure-activity relationships and the non-reliance on certain biological expressions for antitumor activity (Mortimer et al., 2006).

Antipsychotic Profiles

Another study examined compounds with potential antipsychotic efficacy, noting that specific derivatives exhibited profiles in pharmacological test models indicative of antipsychotic effects. This research suggests a reduced propensity for neurological side effects, an important consideration in the development of safer antipsychotic medications (Wise et al., 1985).

Interaction Studies

Interaction studies involving ethyl 2-triazolyl-2-oxoacetate derivatives have provided insights into the nucleophilic/electrophilic nature of certain groups affected by ring substituents. These studies, involving Hirshfeld surface analysis and DFT calculations, have implications for understanding how chemical structure influences interaction energy and the potential for developing compounds with tailored properties (Ahmed et al., 2020).

Biological Activity Evaluation

Further research into triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems has evaluated these compounds as potential epidermal growth factor receptor inhibitors. This work has implications for the development of new treatments for breast cancer, demonstrating moderate antiproliferative activity against specific cell lines (Fleita et al., 2013).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJIFJZJITWNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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